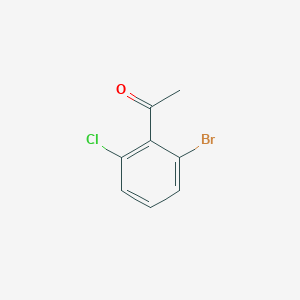

1-(2-Bromo-6-chlorophenyl)ethanone

Übersicht

Beschreibung

“1-(2-Bromo-6-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrClO. It has a molecular weight of 233.49 . It is typically stored in a dry room at normal temperature and is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 233.49 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Computational Studies and Reaction Mechanisms

Nucleophilic Substitution Reactions

A computational study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including derivatives close to 1-(2-Bromo-6-chlorophenyl)ethanone. Through Density Functional Theory (DFT) calculations, the study provides insights into the chemical species' reactivities, molecular electrostatic potentials, and nuclear magnetic shielding tensors. This research is pivotal for understanding the fundamental reaction mechanisms and designing new compounds with desired properties (Erdogan & Erdoğan, 2019).

Synthesis and Characterization

Enantiomerically Pure Compounds

Research has developed a facile 7-step procedure for synthesizing enantiomerically pure compounds starting from derivatives similar to this compound. This synthesis emphasizes the importance of such compounds in pharmaceutical applications and showcases the ability to produce high-purity enantiomers, crucial for drug development (Zhang et al., 2014).

Environmental and Biological Applications

Bioremediation

A study on the reductive dechlorination of tetrachloroethene (PCE) to ethane presents a direct connection to the broader class of halogenated compounds, including this compound. This research indicates the potential for using similar strategies in the bioremediation of environmental contaminants, demonstrating how halogenated compounds can be fully converted to non-chlorinated end products, thus reducing their environmental impact (de Bruin et al., 1992).

Catalysis and Biotransformation

Enantioselective Synthesis

A study on the biotransformation using a new Acinetobacter sp. isolate shows the highly enantioselective synthesis of a chiral intermediate similar to the derivatives of this compound. This demonstrates the potential of microbial biocatalysis in producing chiral alcohols with high stereoselectivity, essential for pharmaceutical syntheses (Miao et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds are known to react at the benzylic position . The benzylic position is a carbon atom next to a benzene ring, and it is often the site of chemical reactions due to its increased reactivity .

Mode of Action

These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the oxygen can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

The compound’s molecular weight is 23349 , which may influence its bioavailability and distribution within the body.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Eigenschaften

IUPAC Name |

1-(2-bromo-6-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNSLBORZPEBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)

![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)

![(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B1526575.png)